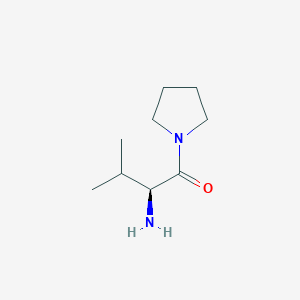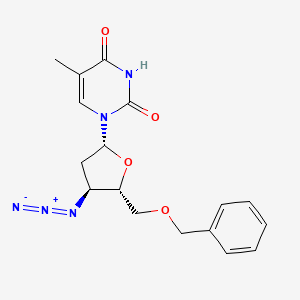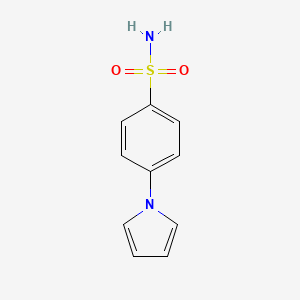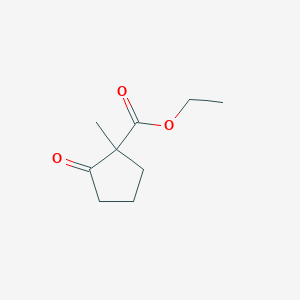![molecular formula C6H11NO2 B1267967 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole CAS No. 7747-34-4](/img/structure/B1267967.png)
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
説明
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is a heterocyclic compound with the molecular formula C7H13NO2 It is known for its unique bicyclic structure, which includes both oxazole and oxazolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde. The reaction proceeds under acidic conditions to form the desired bicyclic structure. The reaction conditions include:
Temperature: 75°C
Pressure: 10 mm Hg
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-amino-2-ethyl-1,3-propanediol and formaldehyde
Reaction Vessel: Large-scale reactors with temperature and pressure control
Purification: Distillation and crystallization to obtain high-purity product
化学反応の分析
Types of Reactions
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation Products: Oxazolone derivatives
Reduction Products: Amine derivatives
Substitution Products: Various substituted oxazolo[3,4-c]oxazole derivatives
科学的研究の応用
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole
- 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Uniqueness
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole stands out due to its specific substitution pattern and bicyclic structure, which confer unique chemical and biological properties
特性
IUPAC Name |
7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJBUYJSIQULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COCN1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074249 | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7747-34-4 | |
| Record name | 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of the synthesized 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- derivatives and how were they characterized?
A1: The research focuses on two derivatives of 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-:
- FT-IR Spectroscopy: This provided information about the functional groups present in the molecules. []
- 1H NMR Spectroscopy: This technique revealed details about the hydrogen atom environments within the molecules. []
- Single Crystal X-ray Diffraction Analysis: This provided definitive information about the three-dimensional structures of the compounds, including bond lengths, bond angles, and torsion angles. []
Q2: How did the researchers utilize computational chemistry to study the properties of these compounds?
A2: Density functional theory (DFT) calculations were employed at the B3LYP/6-31G** level of theory to gain insights into the properties of the synthesized compounds. []
- Geometric Optimization: DFT calculations were used to optimize the ground state geometries of the compounds. The calculated bond lengths, bond angles, and torsion angles showed good agreement with the experimental data obtained from X-ray crystallography. This validated the accuracy of the chosen computational method. []
- Electronic and Photophysical Properties: The researchers employed TD-DFT calculations at the B3LYP/6-31G** level of theory to investigate the electronic and photophysical properties of the compounds. These calculations revealed intramolecular charge transfer within both molecules. The absorption wavelengths were calculated both in a vacuum and in various solvents (acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and methanol) to understand solvent effects on the electronic transitions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)




![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)





